molecular formula C15H17NO4S B14368756 (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid CAS No. 92343-86-7

(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid

Cat. No.: B14368756
CAS No.: 92343-86-7
M. Wt: 307.4 g/mol
InChI Key: UPBOCTGEVBXZNT-SMEJFCCLSA-N
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Description

(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxy-dihydronaphthalenyl group, and a sulfanyl-propanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the Hydroxy-Dihydronaphthalenyl Group: This step involves the reduction of a naphthalene derivative to introduce the hydroxy group.

    Formation of the Sulfanyl-Propanoic Acid Moiety: This can be synthesized by reacting a thiol with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a more saturated derivative.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxy and sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Acetamido-3-mercaptopropanoic acid: Similar structure but lacks the hydroxy-dihydronaphthalenyl group.

    (2R)-2-Acetamido-3-hydroxypropanoic acid: Similar structure but lacks the sulfanyl group.

Uniqueness

The unique combination of functional groups in (2R)-2-Acetamido-3-(((1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl)sulfanyl)propanoic acid provides it with distinct chemical and biological properties

Properties

CAS No.

92343-86-7

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(1R)-1-hydroxy-1,2-dihydronaphthalen-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-13-7-6-10-4-2-3-5-11(10)14(13)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14+/m0/s1

InChI Key

UPBOCTGEVBXZNT-SMEJFCCLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1C=CC2=CC=CC=C2[C@H]1O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C=CC2=CC=CC=C2C1O)C(=O)O

Origin of Product

United States

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